molecular formula C19H30 B14624514 Benzene, (1 hexyl-1-heptenyl)- CAS No. 55030-46-1

Benzene, (1 hexyl-1-heptenyl)-

Cat. No.: B14624514
CAS No.: 55030-46-1
M. Wt: 258.4 g/mol
InChI Key: FJAXETQGPFGPLT-NBVRZTHBSA-N
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Description

Benzene, (1 hexyl-1-heptenyl)-: is an organic compound with the chemical structure C19H30. It is a derivative of benzene, characterized by the presence of a hexyl group and a heptenyl group attached to the benzene ring. This compound is also known by its stereoisomer name, 7-phenyl-6-tridecene .

Preparation Methods

Industrial Production Methods: Industrial production of benzene derivatives often involves similar electrophilic aromatic substitution reactions on a larger scale. The choice of reagents and conditions may vary depending on the desired product and its applications. For example, the use of high-pressure reactors and specific catalysts can enhance the efficiency and yield of the desired compound .

Mechanism of Action

The mechanism of action of benzene, (1 hexyl-1-heptenyl)- involves its interactions with molecular targets and pathways in chemical reactions. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form a sigma complex (arenium ion). This intermediate then loses a proton to regenerate the aromatic system, resulting in the substituted benzene product . The stability of the benzene ring and the delocalization of electrons play a crucial role in these reactions .

Comparison with Similar Compounds

Comparison: Benzene, (1 hexyl-1-heptenyl)- is unique due to the presence of both a hexyl and a heptenyl group attached to the benzene ring, which imparts distinct chemical and physical properties.

Properties

CAS No.

55030-46-1

Molecular Formula

C19H30

Molecular Weight

258.4 g/mol

IUPAC Name

[(E)-tridec-6-en-7-yl]benzene

InChI

InChI=1S/C19H30/c1-3-5-7-10-14-18(15-11-8-6-4-2)19-16-12-9-13-17-19/h9,12-14,16-17H,3-8,10-11,15H2,1-2H3/b18-14+

InChI Key

FJAXETQGPFGPLT-NBVRZTHBSA-N

Isomeric SMILES

CCCCCC/C(=C\CCCCC)/C1=CC=CC=C1

Canonical SMILES

CCCCCCC(=CCCCCC)C1=CC=CC=C1

Origin of Product

United States

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